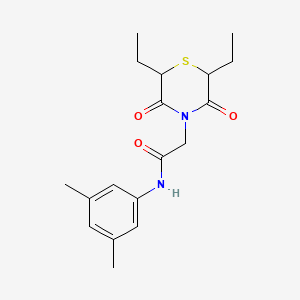

![molecular formula C24H20F2N6O B2941742 N-{2-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]-1-benzofuran-3-yl}benzamide CAS No. 1251634-30-6](/img/structure/B2941742.png)

N-{2-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]-1-benzofuran-3-yl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .

Molecular Structure Analysis

The molecules of similar compounds are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains . All hydrogen atoms were visible on difference Fourier maps; thus, one can conclude from both bond distances and residual density maps that only N4 amine and N5 amide nitrogen atoms are protonated .Applications De Recherche Scientifique

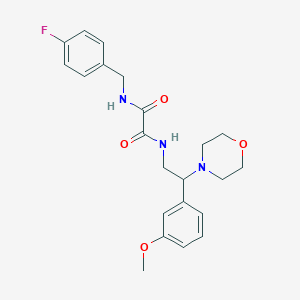

Leukemia Treatment

This compound has been identified as structurally similar to Imatinib, a therapeutic agent used to treat chronic myelogenic leukemia . Imatinib works by specifically inhibiting the activity of tyrosine kinases, which are crucial in the signaling pathways that regulate cell division and survival . The compound may have potential applications in the treatment of leukemia by targeting similar pathways.

Tuberculosis Therapy

Derivatives of the compound have been designed and synthesized for their anti-tubercular activity . These derivatives were evaluated against Mycobacterium tuberculosis and showed significant inhibitory concentrations, indicating potential as a frontline drug in shortening tuberculosis therapy .

Cancer Research

Piperazine analogs, which include the core structure of this compound, have demonstrated potent antiproliferative activity against various tumors, including colon, prostate, breast, lung, and leukemia . These findings suggest that the compound could be further developed for cancer treatment applications.

Tyrosine Kinase Inhibition

The compound’s similarity to Imatinib suggests its potential use as a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that play a key role in the modulation of growth factor signaling, and their inhibition can be a strategy to treat cancers where these enzymes are abnormally active.

Molecular Modeling and Drug Design

The compound’s crystal structure and binding properties can be utilized in molecular modeling to design new drugs . Its ability to form H-bonded chains and exhibit different conformations makes it a valuable model for studying drug-receptor interactions.

Non-Small Cell Lung Cancer (NSCLC) Treatment

Research has indicated that compounds structurally related to this molecule can act as potent and selective inhibitors of anaplastic lymphoma kinase (ALK), which is a therapeutic target for treating NSCLC . This suggests potential applications in developing treatments for ALK-positive NSCLC.

Structural Biology and X-ray Crystallography

The compound’s ability to crystallize and its detailed crystal structure provide insights into molecular geometry and intermolecular interactions . This information is valuable for structural biology studies and can aid in the development of drugs with improved binding affinities.

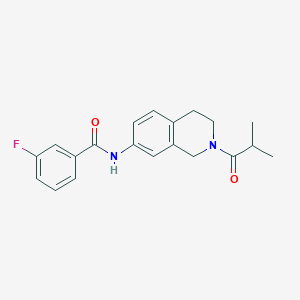

Mécanisme D'action

Target of Action

The primary target of this compound, also known as N-{2-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]-1-benzofuran-3-yl}benzamide, is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes including cell division, growth, and death .

Mode of Action

This compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the enzyme’s activity and prevents the transfer of the phosphate group .

Biochemical Pathways

The inhibition of tyrosine kinases affects several biochemical pathways. It can lead to a decrease in cell division and growth, potentially leading to cell death . This makes the compound particularly effective in treating diseases characterized by overactive cell division, such as leukemia .

Result of Action

The result of the compound’s action is a decrease in the activity of tyrosine kinases, leading to a reduction in cell division and growth . This can result in the death of overactive cells, such as those found in leukemia .

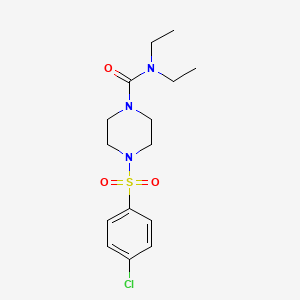

Propriétés

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-[1-(4-fluorophenyl)-5-pyridin-4-yltriazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F2N6O/c25-18-5-7-19(8-6-18)32-23(17-9-11-27-12-10-17)22(28-29-32)24(33)31-15-13-30(14-16-31)21-4-2-1-3-20(21)26/h1-12H,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATXBMRFULITED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)F)C5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate](/img/structure/B2941665.png)

![N-(4-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2941671.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2941677.png)

![3-[Methyl(propan-2-yl)amino]propanenitrile](/img/structure/B2941678.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2941681.png)